Selepressin is classified under several categories, including:
The synthesis of Selepressin typically employs solid-phase peptide synthesis techniques. A notable method involves the following steps:
This method has been refined to improve efficiency and reduce impurities compared to earlier techniques that utilized iodine for oxidation, which often resulted in lower yields and more byproducts .
The molecular structure of Selepressin can be represented by its IUPAC name:
The structure includes multiple functional groups such as amides and disulfides that contribute to its biological activity. The presence of aromatic rings and heterocycles enhances its receptor-binding properties .
Selepressin undergoes various chemical reactions during its synthesis and biological activity:
These reactions are crucial for both its synthesis and function as a therapeutic agent.
The mechanism of action for Selepressin involves its selective binding to the V1a receptor subtype of vasopressin receptors. This binding activates intracellular signaling pathways that lead to:
Data from studies indicate that Selepressin exhibits a higher potency at the V1a receptor compared to other vasopressin analogs like arginine vasopressin (AVP), making it a valuable candidate for managing hypotensive states .
Selepressin exhibits several notable physical and chemical properties:
These properties are essential for its formulation as a therapeutic agent .
Selepressin has been primarily studied for its potential applications in critical care medicine:
The therapeutic application of vasopressin analogues in shock states evolved from understanding endogenous vasopressin deficiency in sepsis. Initial studies revealed that septic shock patients exhibit inappropriately low plasma AVP levels despite hypotension, creating a rationale for exogenous replacement [6] [9]. Native AVP emerged as a second-line vasopressor due to its ability to reduce catecholamine requirements. However, its non-selective receptor activation posed significant limitations:
Terlipressin, a longer-acting V1-preferring analogue, was subsequently developed but exhibited prolonged V2 effects due to its metabolic conversion to lysine-vasopressin. This historical trajectory highlighted the need for a purely selective V1A agonist—leading to selepressin’s design [9].
Table 1: Evolution of Vasopressin Analogues in Shock Management
Compound | Receptor Selectivity | Key Limitations | Clinical Stage |
---|---|---|---|
Arginine Vasopressin | V1a ≈ V2 > V1b | Fluid retention, thrombotic events, hyponatremia | Approved (2nd-line) |
Terlipressin | V1 > V2 (transient) | Cumulative V2 effects, prolonged half-life | Investigational/off-label |
Selepressin | V1a >>> V2/V1b | None significant (V2-inactive) | Phase 3 (discontinued) |
Septic shock induces a complex vasoplegic state characterized by:
Selective V1A agonism addresses these mechanisms uniquely:
Preclinical Development
Selepressin’s efficacy was robustly validated in large animal models of septic shock:
Table 2: Key Preclinical and Clinical Research Findings for Selepressin
Study Model | Intervention | Key Outcomes | Reference |
---|---|---|---|
Ovine peritonitis | Selepressin vs. AVP vs. NE | ↑ Survival (26h vs. 19–23h; p<0.001), ↓ lung edema, ↓ fluid balance | [4] [5] |
Rat endotoxemia | Selepressin vs. terlipressin | ↓ Capillary leak (PAF-induced), ↑ MAP stability | [1] |
Phase IIa RCT (n=53) | Selepressin 2.5 ng/kg/min | ↓ Norepinephrine requirements (761 vs. 249 μg/kg; p<0.01), ↑ ventilator-free days | [3] |
Phase IIb/3 SEPSIS-ACT (n=828) | Selepressin vs. placebo | No difference in ventilator/vasopressor-free days (15 vs. 14.5; p=NS) | [1] [10] |
Clinical Translation
Pharmacological Innovations
Selepressin’s short half-life (5–15 minutes) enabled precise titration—a key advantage over terlipressin. Its unique physicochemical properties (molecular weight: 1048.29 g/mol; stability in aqueous solutions) facilitated continuous infusion without cumulative effects [7] [9].
CAS No.:
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 106717-30-0
CAS No.: